molecular formula C8H10O4 B1418587 2,8-Dioxaspiro[4.5]decane-1,3-dione CAS No. 5270-49-5

2,8-Dioxaspiro[4.5]decane-1,3-dione

Cat. No. B1418587
CAS RN: 5270-49-5
M. Wt: 170.16 g/mol
InChI Key: BPLDSHSHEFQZPP-UHFFFAOYSA-N
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Description

2,8-Dioxaspiro[4.5]decane-1,3-dione is a chemical compound with the molecular formula C8H10O4 . It is an off-white solid that is stored at room temperature . The InChI code for this compound is 1S/C8H10O4/c9-6-5-8(7(10)12-6)1-3-11-4-2-8/h1-5H2 .


Synthesis Analysis

The key intermediate in the synthesis of spirotetramat, cis-8-Methoxy-1,3-diazaspiro[4.5]decane-2,4-dione, was synthesized by catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction with 4-methoxycyclohexan-1-one as raw material .


Molecular Structure Analysis

The molecular weight of 2,8-Dioxaspiro[4.5]decane-1,3-dione is 170.16 . The InChI key for this compound is BPLDSHSHEFQZPP-UHFFFAOYSA-N .


Chemical Reactions Analysis

The compound 2,8-Dioxaspiro[4.5]decane-1,3-dione is involved in various chemical reactions. For instance, it is used in the synthesis of spirooxindoles . It also plays a role in the synthesis of spiro derivatives, including 6,10-Dioxaspiro[4.5]decane-7,9-dione .


Physical And Chemical Properties Analysis

2,8-Dioxaspiro[4.5]decane-1,3-dione is an off-white solid . It has a melting point of 105-107 degrees Celsius . The compound is stored at room temperature .

Scientific Research Applications

Crystal Structure and Design

Two novel compounds fused with a 3,4,5-trimethoxybenzyl group and a 6,10-dioxaspiro group were synthesized, showcasing the application of 2,8-Dioxaspiro[4.5]decane-1,3-dione in designing new chemical structures. These compounds, exhibiting distinct crystal systems and forming three-dimensional network structures via hydrogen bonding, highlight the chemical versatility and potential for creating novel materials or pharmaceuticals (Zeng, Wang, & Jiang, 2018).

Synthesis and Crystallography

Further studies involved the synthesis and crystallographic analysis of two new oxaspirocyclic compounds, which included the dioxaspiro group. These compounds' structures were determined through X-ray crystallography, and their molecular interactions were analyzed, providing insights into their potential applications in material science and molecular engineering (Jiang & Zeng, 2016).

Cholinergic Agent Development

A series of spirooxazolidine-2,4-dione derivatives related to 2,8-Dioxaspiro[4.5]decane-1,3-dione were synthesized and evaluated as cholinergic agents. These compounds demonstrated affinity for cortical M1 receptors and exhibited antiamnesic effects, highlighting their potential in designing new drugs for neurological conditions (Tsukamoto et al., 1993).

Muscarinic Agonist Synthesis

Another research focus was on synthesizing and testing a series of 2-alkoxy-2,8-diazaspiro[4.5]decane-1,3-diones for their muscarinic receptor binding affinity and agonistic activities. This work contributes to the understanding of muscarinic agonists, which are crucial in treating various disorders related to the central nervous system (Ishihara et al., 1992).

Enantiomerically Pure Compounds

Research into synthesizing enantiomerically pure dioxaspirocyclic compounds from propargylic and homopropargylic alcohols showcases the application of 2,8-Dioxaspiro[4.5]decane-1,3-dione in creating specific stereochemical structures. This is significant in the pharmaceutical industry, where the stereochemistry of drug molecules can affect their efficacy and safety (Schwartz et al., 2005).

Antimicrobial Applications

A study on N-halamine-coated cotton using a precursor related to 2,8-Dioxaspiro[4.5]decane-1,3-dione demonstrated potential antimicrobial and detoxification applications. This research highlights the compound's utility in developing materials with integrated antimicrobial properties, which can be useful in healthcare and environmental decontamination (Ren et al., 2009).

Safety And Hazards

The compound 2,8-Dioxaspiro[4.5]decane-1,3-dione is associated with certain hazards. It can cause skin irritation and serious eye irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

The compound 2,8-Dioxaspiro[4.5]decane-1,3-dione and its derivatives have potential applications in various fields. For instance, they have been described as selective TYK2/JAK1 inhibitors . They have also been used in the synthesis of spiro derivatives, which have attracted growing attention because of their optical applications .

properties

IUPAC Name

2,8-dioxaspiro[4.5]decane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O4/c9-6-5-8(7(10)12-6)1-3-11-4-2-8/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPLDSHSHEFQZPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CC(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10656234
Record name 2,8-Dioxaspiro[4.5]decane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10656234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,8-Dioxaspiro[4.5]decane-1,3-dione

CAS RN

5270-49-5
Record name 2,8-Dioxaspiro[4.5]decane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10656234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,8-dioxaspiro[4.5]decane-1,3-dione
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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